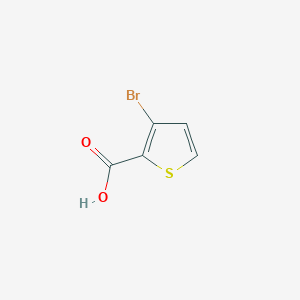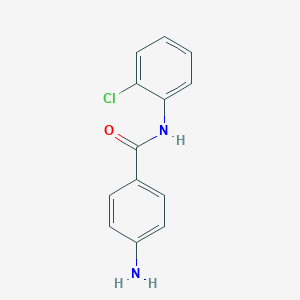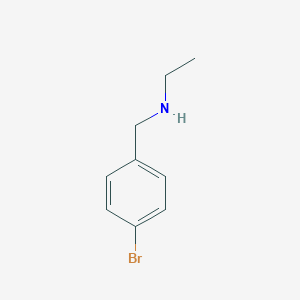
N-Éthyl-4-bromobenzylamine
Vue d'ensemble
Description
N-Ethyl-4-bromobenzylamine is an organic compound with the molecular formula C9H12BrN It is a derivative of benzylamine, where the benzyl group is substituted with a bromine atom at the para position and an ethyl group on the nitrogen atom
Applications De Recherche Scientifique
N-Ethyl-4-bromobenzylamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the preparation of functional materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.
Mécanisme D'action
- Role : The LC is a key brainstem nucleus involved in regulating arousal, attention, and stress responses. Noradrenergic projections from the LC play a crucial role in modulating various brain functions .
- The loss of noradrenaline and dopamine-β-hydroxylase enzyme activity occurs in regions innervated by the LC .
- Downstream Effects: Rapid and long-lasting reduction in noradrenaline levels, slower decrease in dopamine-β-hydroxylase activity, and altered neurotransmission .
- Impact on Bioavailability : The irreversible inhibition of noradrenaline uptake affects overall noradrenergic function .
- Molecular and Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Ethyl-4-bromobenzylamine can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzylamine with ethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of N-Ethyl-4-bromobenzylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Types of Reactions:
Substitution Reactions: N-Ethyl-4-bromobenzylamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of N-Ethyl-4-bromobenzylamine can yield primary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products:
Substitution: Various substituted benzylamines.
Oxidation: Imines, nitriles.
Reduction: Primary amines.
Comparaison Avec Des Composés Similaires
N-Methyl-4-bromobenzylamine: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-4-chlorobenzylamine: Similar structure but with a chlorine atom instead of a bromine atom.
N-Ethylbenzylamine: Lacks the bromine substitution.
Uniqueness: N-Ethyl-4-bromobenzylamine is unique due to the presence of both the ethyl group and the bromine atom, which confer specific reactivity and properties that are distinct from its analogs. This makes it valuable for targeted synthetic applications and research studies.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGAYUIZZCACIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405874 | |
| Record name | N-ETHYL-4-BROMOBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856795-95-4 | |
| Record name | N-ETHYL-4-BROMOBENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00405874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B183153.png)
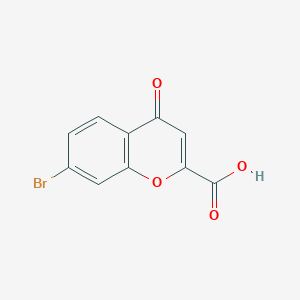
![2-(4-Methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B183159.png)
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B183160.png)

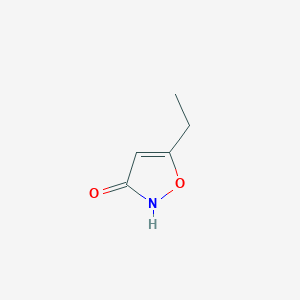
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B183163.png)
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B183165.png)
